N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a combination of piperazine, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine derivative: Starting with 4-methylpiperazine, the compound is reacted with an appropriate alkylating agent to introduce the thiophene moiety.
Coupling with naphthalene derivative: The intermediate product is then coupled with a naphthalene derivative through a nucleophilic substitution reaction.
Final acylation: The resulting compound undergoes acylation with an acetic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors in biological systems, modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the thiophene moiety.
N-(2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the piperazine moiety.
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Lacks the naphthalene moiety.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the piperazine, thiophene, and naphthalene moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-25-9-11-26(12-10-25)22(20-8-13-29-17-20)15-24-23(27)16-28-21-7-6-18-4-2-3-5-19(18)14-21/h2-8,13-14,17,22H,9-12,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUXSKBPRYUSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.